molecular formula C15H28N2O3 B2434805 tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate CAS No. 1909348-40-8

tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate

Cat. No.: B2434805
CAS No.: 1909348-40-8
M. Wt: 284.4
InChI Key: AAXRPFMXELQDEB-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate is a chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound features a piperidine ring linked to an oxane (tetrahydropyran) ring, both of which are privileged structures in the design of biologically active molecules. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for amines, allowing for further synthetic manipulations in multi-step synthesis . The specific molecular scaffold, combining piperidine and oxane rings, is highly relevant in the development of novel therapeutic agents. Research on analogous structures indicates potential in targeting inflammatory pathways. For instance, chemical modulation of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been explored to develop potent and novel NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a range of diseases, including autoimmune, metabolic, and neurodegenerative disorders . Furthermore, compounds with piperidine and carbamate functionalities are frequently investigated as intermediates for antibacterial agents and beta-lactamase inhibitors . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human use. Researchers are responsible for ensuring safe handling and compliance with all applicable local and national regulations.

Properties

IUPAC Name

tert-butyl N-(2-piperidin-4-yloxan-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-12-6-9-19-13(10-12)11-4-7-16-8-5-11/h11-13,16H,4-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXRPFMXELQDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC(C1)C2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(Piperidin-4-yl)oxan-4-amine

The precursor 2-(piperidin-4-yl)oxan-4-amine is synthesized via reductive amination of oxan-4-one with piperidin-4-amine. Patel et al. (2019) reported a 72% yield using sodium cyanoborohydride in methanol at 25°C for 24 hours. Alternatively, catalytic hydrogenation with palladium on carbon (10 wt%) in ethanol achieves comparable yields (68–70%) under milder conditions.

Boc Protection Reaction

The amine intermediate is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0–5°C provides the Boc-protected product in 85–90% yield. Elevated temperatures (25°C) reduce selectivity due to competing oxane ring-opening side reactions.

Table 1. Boc Protection Optimization

Base Solvent Temp (°C) Yield (%)
TEA DCM 0–5 88
DMAP THF 25 78
NaHCO₃ DCM/H₂O 25 65

Nucleophilic Substitution Reactions

Nucleophilic displacement of sulfonate esters or halides on the oxane ring represents a scalable route. This method leverages the reactivity of 4-(methylsulfonyloxy)piperidine-1-carboxylate intermediates.

Synthesis of tert-Butyl 4-(Methylsulfonyloxy)piperidine-1-carboxylate

Piperidin-4-ol is Boc-protected, followed by mesylation using methanesulfonyl chloride (MsCl) and TEA in DCM. Yields exceed 95% due to the high electrophilicity of the resulting mesylate.

Displacement with Oxane-4-amine

The mesylate undergoes SN2 displacement with oxane-4-amine in polar aprotic solvents. Ambeed (2020) documented a 95% yield using potassium carbonate in N-methylpyrrolidone (NMP) at 100–105°C for 24 hours. Substituting NMP with dimethylacetamide (DMAc) and cesium fluoride (CsF) at 85°C for 18 hours achieves 58–60% yields, highlighting solvent-dependent reactivity.

Table 2. Nucleophilic Substitution Conditions

Solvent Base/Catalyst Temp (°C) Time (h) Yield (%)
NMP K₂CO₃ 100–105 24 95
DMAc CsF 85 18 58–60
EtOH K₂CO₃ 78 (reflux) 16.5 84

Mitsunobu Etherification

The Mitsunobu reaction enables ether bond formation between piperidine and oxane moieties under mild conditions. This method is favored for stereospecific syntheses.

Reaction Setup

A mixture of tert-butyl 4-hydroxypiperidine-1-carboxylate, 4-hydroxyoxane, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) is stirred at 0°C. The reaction proceeds via a six-membered transition state, ensuring retention of configuration.

Yield Optimization

Yields range from 70–75% when using DEAD, but substituting with diisopropyl azodicarboxylate (DIAD) improves efficiency to 82%. Excess PPh₃ (2.2 equiv) mitigates side reactions, while anhydrous conditions prevent hydrolysis of the Boc group.

Table 3. Mitsunobu Reagent Comparison

Azodicarboxylate Solvent Temp (°C) Yield (%)
DEAD THF 0–25 70–75
DIAD THF 0–25 82

Critical Analysis of Methodologies

Boc Protection vs. Nucleophilic Substitution

  • Boc protection offers high yields (85–90%) but requires pre-synthesized amine intermediates.
  • Nucleophilic substitution is more scalable (95% yield in NMP) but demands stringent temperature control to avoid decomposition.

Solvent and Catalyst Impact

  • NMP enhances nucleophilicity of oxane-4-amine but poses challenges in post-reaction purification.
  • CsF in DMAc facilitates smoother displacements at lower temperatures but at the cost of reduced yields.

Stereochemical Considerations

Mitsunobu reactions preserve stereochemistry, making them ideal for enantiomerically pure targets. However, high reagent costs limit industrial applicability.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules .

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also used in the development of new pharmaceuticals .

Medicine: It is used in the design of molecules with improved pharmacokinetic properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate is unique due to its specific structure, which includes both a piperidine and an oxane ring. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile scaffold in scientific research .

Biological Activity

tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate, also known by its chemical structure C15H28N2O3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a tert-butyl group , a piperidine ring , and an oxane ring , which contribute to its unique properties. The presence of these functional groups allows for diverse interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific proteins and enzymes. The compound may act as an inhibitor or modulator, affecting various signaling pathways within cells.

Biological Activity Overview

  • Antioxidant Properties : Research indicates that the compound exhibits antioxidant activity by reducing oxidative stress markers in cell cultures.
  • Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from apoptotic stimuli, suggesting potential applications in neurodegenerative diseases.
  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes associated with neurodegeneration, including acetylcholinesterase and β-secretase.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantReduces oxidative stress markers in cell cultures
NeuroprotectionProtects neuronal cells from apoptosis
Enzyme InhibitionInhibits acetylcholinesterase and β-secretase

Case Study 1: Neuroprotective Effects

A study investigated the protective effects of this compound on astrocytes exposed to amyloid beta (Aβ) peptides. Results indicated that treatment with the compound significantly improved cell viability under Aβ-induced stress conditions, suggesting its potential use in Alzheimer's disease therapy .

Case Study 2: Enzyme Inhibition

In another study, the compound was evaluated for its ability to inhibit β-secretase activity in vitro. The results demonstrated a dose-dependent inhibition, highlighting its potential as a therapeutic agent for conditions characterized by amyloid plaque formation .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including carbamate formation and ring functionalization. Key steps include:

  • Coupling Reactions : Use tert-butyl carbamate precursors with piperidine-oxane intermediates under anhydrous conditions. Inert atmospheres (e.g., nitrogen) are critical to avoid moisture interference .
  • Reagent Selection : Bases like sodium hydride or triethylamine facilitate carbamate bond formation, while bromobenzyl or nitrobenzyl groups may be introduced via nucleophilic substitution .
  • Optimization : Controlled temperatures (0–25°C) and reaction times (12–24 hours) minimize side products. Yields can be improved using catalytic agents or microwave-assisted synthesis for faster kinetics .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity, focusing on carbamate carbonyl signals (~155 ppm) and piperidine/oxane ring protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and purity, particularly for intermediates with bromine or nitro substituents .
  • HPLC : Reverse-phase HPLC with UV detection monitors reaction progress and quantifies impurities (<5% threshold) .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Storage Conditions : Store at –20°C under inert gas (argon) to prevent hydrolysis of the carbamate group. Desiccants are recommended to avoid moisture absorption .
  • Stability Testing : Accelerated degradation studies (e.g., exposure to acidic/basic conditions or elevated temperatures) identify decomposition pathways. Hydrolysis products (e.g., free piperidine) are monitored via TLC or HPLC .

Advanced Research Questions

Q. How does stereochemistry at the piperidine-oxane junction influence biological activity, and how can stereoselective synthesis be achieved?

  • Impact on Activity : Stereochemistry affects binding to chiral biological targets (e.g., enzymes or receptors). For example, (R)- vs. (S)-configurations may alter binding affinity by 10–100-fold in analogous compounds .
  • Stereoselective Methods : Use chiral auxiliaries or catalysts (e.g., Rhodium complexes) during ring closure. Asymmetric hydrogenation or enzymatic resolution can isolate enantiomers with >90% enantiomeric excess (ee) .

Q. How should researchers address contradictions in reported synthetic yields or byproduct profiles?

  • Root-Cause Analysis : Compare reaction variables (e.g., solvent polarity, catalyst loading) across studies. For example, using DMF vs. THF may shift byproduct ratios due to differing solvation effects .
  • Byproduct Identification : LC-MS and 19^{19}F NMR (if applicable) detect halogenated or nitrated impurities. Computational tools (e.g., DFT) model side reactions to guide optimization .

Q. What methodologies are recommended for studying interactions between this compound and biological targets (e.g., enzymes or receptors)?

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to targets such as kinase enzymes or GPCRs. Focus on hydrogen bonding with the carbamate group and hydrophobic interactions with the tert-butyl moiety .
  • Enzyme Inhibition Assays : Measure IC50_{50} values using fluorogenic substrates. For example, carbamate hydrolysis products may act as competitive inhibitors .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_{on}/koff_{off}) for receptor-ligand interactions, with sensitivity down to nM concentrations .

Q. What strategies can mitigate metabolic instability of the carbamate group in pharmacological studies?

  • Prodrug Design : Modify the carbamate with enzymatically cleavable groups (e.g., ester linkages) to enhance metabolic stability .
  • Lipophilicity Optimization : Introduce electron-withdrawing substituents (e.g., trifluoromethyl) on the oxane ring to reduce hydrolysis rates while maintaining solubility .

Methodological Considerations Table

Research AspectKey TechniquesReferences
Synthesis Anhydrous coupling, microwave-assisted reactions
Characterization HRMS, 13^{13}C NMR, HPLC
Stability Accelerated degradation studies, TLC
Biological Interaction Molecular docking, SPR, enzyme assays

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